molecular formula C8H7NO3 B12557513 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one CAS No. 143527-88-2

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one

Cat. No.: B12557513
CAS No.: 143527-88-2
M. Wt: 165.15 g/mol
InChI Key: XTNOWKQKOVULMY-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one is a nitroso-substituted hydroxyacetophenone derivative characterized by a hydroxyphenyl group attached to a ketone backbone and a nitroso (-NO) functional group at the α-position. The nitroso group is electron-withdrawing, which may influence reactivity, solubility, and biological activity compared to other substituents like methoxy, thioalkyl, or amino groups .

Properties

CAS No.

143527-88-2

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-nitrosoethanone

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-4,10H,5H2

InChI Key

XTNOWKQKOVULMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for the nitration step, followed by a reduction step using reagents such as iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcone Derivatives

Compound : 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Structure : Features an α,β-unsaturated ketone system.
  • Key Properties :
    • Exhibits an s-cis conformation with electron conjugation between the carbonyl and aromatic rings, enhancing stability .
    • Demonstrated antibacterial activity against Staphylococcus aureus via molecular docking studies (DFT methods) .
Table 1: Structural and Electronic Comparison
Compound Functional Groups Conformation Key Activity Source
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one -NO, -OH, ketone Non-conjugated Hypothesized redox modulation Inferred
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one α,β-unsaturated ketone, -OH s-cis Antibacterial (S. aureus)

Enzyme Inhibitors

Compound : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (e.g., Compounds 2 and 4 from )

  • Structure : Contains a heteroarylthio group (-S-heteroaryl) at the α-position.
  • Key Properties :
    • Potent acetylcholinesterase (AChE) inhibitors: Ki = 22.13 ± 1.96 nM (Compound 2) and 23.71 ± 2.95 nM (Compound 4) .
  • Comparison: Replacing the thioether group with a nitroso moiety may alter enzyme binding affinity.

Cytotoxic Agents

Compound : N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide

  • Structure : β-carboline core with a hydroxyphenyl substituent.
  • Key Properties :
    • IC50 = 1.83 μM (prostate cancer PC-3) and 1.65 μM (ovarian cancer OVCAR-03) .

Quantum Chemical Descriptors

Compound : (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one

  • Key Descriptors :
    • Energy levels: -8.723 eV (HOMO), -5.386 eV (LUMO) .
  • Comparison : The nitroso group’s electron-withdrawing nature likely lowers the LUMO energy of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one compared to methoxy-substituted analogs, increasing electrophilicity and reactivity.

Physicochemical Properties

Compound: 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone

  • Key Properties :
    • Higher lipophilicity due to the methoxy group (cLogP ~2–3 inferred) .
  • Comparison : The nitroso group may reduce cLogP (increased polarity) compared to methoxy or alkyl substituents, affecting membrane permeability and solubility .

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